BRD70326 Functional Selectivity: Enhanced IL-10 Secretion vs. Cytotoxicity
BRD70326 was identified in a phenotypic screen for small molecules that enhance IL-10 secretion from activated dendritic cells, a functional profile distinct from that of classic cytotoxic tubulin inhibitors [1]. While the study did not provide direct comparative quantitative data for IL-10 enhancement versus other tubulin inhibitors, the screen's design specifically selected for compounds that increase IL-10 without inducing overt cytotoxicity, establishing a functional differentiation that was subsequently validated through target identification [1].
| Evidence Dimension | IL-10 Enhancement (Functional Selectivity) |
|---|---|
| Target Compound Data | Identified as a hit that enhances IL-10 secretion from activated dendritic cells |
| Comparator Or Baseline | Classic tubulin inhibitors (e.g., paclitaxel, vincristine) which are primarily cytotoxic and not typically associated with IL-10 enhancement |
| Quantified Difference | Not quantified in the primary source |
| Conditions | Phenotypic screen using activated murine bone marrow-derived dendritic cells (BMDCs) measuring IL-10 secretion [1] |
Why This Matters
This functional selectivity suggests BRD70326 may be a preferred tool for studying the intersection of microtubule dynamics and innate immune signaling, avoiding the confounding effects of broad cytotoxicity.
- [1] Johannessen L, Sundberg TB, O'Connell DJ, et al. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. Nat Chem Biol. 2017 Oct;13(10):1102-1108. PMID: 28805801. View Source
